molecular formula C17H27N3O2 B592281 tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate CAS No. 927676-52-6

tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate

Cat. No.: B592281
CAS No.: 927676-52-6
M. Wt: 305.422
InChI Key: GNPWLFHOGGEZQW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate (CAS: 927676-52-6) is a synthetic organic compound with the molecular formula C₁₇H₂₇N₃O₂ and a molecular weight of 305.42 g/mol . It features a tert-butyl carbamate group attached to a benzyl moiety substituted with a 4-methylpiperazine ring. This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and protein degraders . Its storage requires refrigeration (2–8°C) under dry conditions to maintain stability .

Properties

IUPAC Name

tert-butyl N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)18-13-14-5-7-15(8-6-14)20-11-9-19(4)10-12-20/h5-8H,9-13H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPWLFHOGGEZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601151214
Record name 1,1-Dimethylethyl N-[[4-(4-methyl-1-piperazinyl)phenyl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927676-52-6
Record name 1,1-Dimethylethyl N-[[4-(4-methyl-1-piperazinyl)phenyl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927676-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[[4-(4-methyl-1-piperazinyl)phenyl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The amine group of 4-(4-methylpiperazin-1-yl)benzylamine undergoes nucleophilic attack on the electrophilic carbonyl carbon of (Boc)₂O. Sodium hydroxide (1 N aqueous solution) acts as a base, deprotonating the amine to enhance reactivity. The biphasic THF-water system ensures efficient mixing while minimizing side reactions. After 1 hour at 20°C, the product is extracted with ethyl acetate, washed with water, and concentrated to yield a colorless solid.

Key data:

  • Reactants: 4-(4-Methylpiperazin-1-yl)benzylamine (1.0 mmol), (Boc)₂O (1.5 mmol)

  • Solvent: THF (2.0 mL) + H₂O (1.0 mL)

  • Base: NaOH (1 N)

  • Yield: 82%

  • Purity (LC-MS): [M+H]⁺ = 306.35

  • ¹H NMR (500 MHz, CD₃OD): δ 7.18 (d, J = 8.55 Hz, 2H), 6.94 (d, J = 8.54 Hz, 2H), 4.15 (s, 2H), 3.16–3.22 (m, 4H), 2.60–2.66 (m, 4H), 2.36 (s, 3H), 1.46 (s, 9H).

Alternative Green Synthesis Using BCMP

A solvent-free, eco-friendly approach employs tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP) as a Boc carrier, as reported in New Journal of Chemistry. This method eliminates toxic solvents and reduces energy consumption.

Procedure and Optimization

BCMP reacts with 4-(4-methylpiperazin-1-yl)benzylamine in ethanol under reflux. Potassium carbonate facilitates the nucleophilic substitution, with the pyridinyl group acting as a leaving group. The reaction achieves 88% yield in 1 hour, comparable to classical methods but with improved atom economy.

Key data:

  • Reactants: BCMP (2.02 mmol), 4-(4-Methylpiperazin-1-yl)benzylamine (2.02 mmol)

  • Solvent: Ethanol (10 mL)

  • Base: K₂CO₃

  • Yield: 88%

  • Recovery of BCMP precursor: 95% after tert-butyl methyl ether wash.

Phase-Transfer Catalysis Approach

CN102020589B discloses a phase-transfer catalysis (PTC) method using tetrabutylammonium bromide (TBAB) and methyl sulfate. While originally developed for lacosamide intermediates, this strategy is adaptable to this compound.

Catalytic Cycle and Efficiency

TBAB shuttles the Boc anion between aqueous and organic phases, while methyl sulfate acts as the alkylating agent. The reaction in ethyl acetate at 10–15°C achieves 93% yield for analogous structures, suggesting potential applicability to the target compound.

Key data (extrapolated):

  • Catalyst: TBAB (0.025–0.2 equiv)

  • Alkylating agent: Methyl sulfate

  • Solvent: Ethyl acetate

  • Temperature: 10–15°C

  • Theoretical yield: ~85–90%.

Comparative Analysis of Synthesis Methods

Parameter Classical Method Green BCMP PTC
Yield82%88%~85–90% (estimated)
Reaction Time1 hour1 hour2–4 hours
Solvent ToxicityModerate (THF)Low (ethanol)Low (ethyl acetate)
CatalystNoneNoneTBAB
ScalabilityHighModerateHigh
Environmental ImpactMediumLowMedium

The BCMP method excels in sustainability, while classical and PTC routes offer better scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Discovery and Development

The compound's structure suggests it could be an intermediate for synthesizing more complex bioactive molecules. The presence of the piperazine ring is particularly significant, as piperazine derivatives are known for their diverse biological activities, including:

  • Antidepressant effects: The interaction with serotonin and dopamine receptors may confer anxiolytic or antidepressant properties, making it a candidate for further pharmacological studies.
  • Antiparasitic activity: Similar compounds have shown efficacy against various parasitic infections.

Research indicates that tert-butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate may interact with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. This interaction suggests potential therapeutic applications in treating mood disorders.

Neuroprotective Studies

In vitro studies have shown that related compounds exhibit protective effects against neurotoxic agents such as amyloid beta peptides (Aβ). For instance, compounds similar to this compound have been evaluated for their ability to inhibit Aβ aggregation and protect neuronal cells in models of Alzheimer’s disease . These studies highlight the potential for this compound in neurodegenerative disease research.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related compounds:

  • Neuroprotective Effects: In vivo models have demonstrated that compounds similar to this compound can reduce neuronal cell death induced by amyloid beta exposure, suggesting their utility in Alzheimer's research .
  • Synthesis and Efficacy Testing: The synthesis of these compounds often involves strategic protection and activation steps to minimize by-product formation and maximize yield. For example, modifications in the synthetic pathway have been shown to enhance the efficiency of producing neuroprotective agents .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The compound shares structural motifs with several derivatives, as highlighted by similarity indices (0.81–0.90) in cheminformatics databases (Table 1) :

Table 1: Structural analogs and similarity indices

CAS Number Compound Name Similarity Index
1092522-02-5 tert-Butyl (4-aminophenyl)(methyl)carbamate 0.90
1285278-84-3 tert-Butyl 3-(phenylamino)azetidine-1-carboxylate 0.89
182618-86-6 1-Boc-4-(4-Nitrophenyl)piperazine 0.85
304897-49-2 tert-Butyl 4-(4-aminobenzyl)piperazine-1-carboxylate 0.83

Key Observations :

  • Replacement of the 4-methylpiperazine with a nitrophenyl group (CAS 182618-86-6) reduces similarity to 0.85, indicating the critical role of the methylpiperazine moiety in molecular recognition .
  • The tert-butyl carbamate group is a conserved feature across analogs, often serving as a protective group in synthetic pathways .

Table 2: Bioactivity of selected analogs

Compound (Example) Target/Application Key Feature Reference
YPC-21440 () Pan-Pim kinase inhibitor 4-Methylpiperazinyl-imidazopyridazine
YPC-21817 () Improved solubility (MsOH salt) Ethylpiperazine substitution
Compound 15a () Anticancer candidate Methoxyphenyl-piperazine core

Critical Insights :

  • The 4-methylpiperazine group enhances binding to kinase ATP pockets, as seen in YPC-21440 .
  • Solubility Optimization : Methanesulfonate salts (e.g., YPC-21440 MsOH) improve bioavailability compared to free bases .

Table 3: Physicochemical comparison

Property tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate tert-Butyl (4-aminophenyl)(methyl)carbamate
Molecular Weight 305.42 g/mol 250.31 g/mol
Purity (Typical) ≥97% ≥95%
Storage Conditions 2–8°C, dry Room temperature
Hazard Statements H315, H319, H335 H302, H312

Notable Differences:

  • The methylpiperazine group increases molecular weight and introduces basicity, influencing solubility and storage requirements .
  • Safety profiles vary; the target compound poses risks of skin/eye irritation (H315/H319), whereas analogs like CAS 1092522-02-5 are less hazardous .

Biological Activity

tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate is a compound that has gained attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer therapy and other medical applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-(4-methylpiperazin-1-yl)benzylamine. The process generally includes the following steps:

  • Preparation of tert-butyl carbamate : This is achieved through the reaction of tert-butanol with phosgene or other carbonyl sources.
  • Coupling reaction : The prepared carbamate is then coupled with 4-(4-methylpiperazin-1-yl)benzylamine under appropriate conditions (e.g., using coupling agents such as EDC or DCC).
  • Purification : The resulting product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways.

Histone Deacetylase Inhibition

One of the significant mechanisms by which this compound exerts its effects is through the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by modifying histones, which affects chromatin structure and accessibility. Inhibition of HDACs can lead to:

  • Cell cycle arrest : Preventing cancer cell proliferation.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.

Biological Activity Studies

Recent studies have evaluated the anti-proliferative effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

StudyCell LineIC50 (µM)Mechanism
MCF-712.5HDAC inhibition
A54915.0Apoptosis induction
K56210.0Cell cycle arrest

Case Studies

A notable case study involved testing the compound's efficacy in combination with other chemotherapeutic agents. The results indicated that:

  • Synergistic Effects : When combined with established HDAC inhibitors, there was a significant reduction in cell viability across multiple cancer types.
  • In Vivo Studies : Animal models demonstrated that treatment with this compound resulted in reduced tumor growth compared to controls.

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a two-step approach involves:

  • Step 1 : Condensation of 4-(4-methylpiperazin-1-yl)benzylamine with tert-butyl carbamate using NaHB(OAc)₃ in dichloromethane (DCM) and acetic acid (HOAc) under nitrogen, yielding ~70% product .
  • Step 2 : Deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) in DCM, followed by purification via column chromatography . Key characterization includes 1^1H NMR (δ 1.46 ppm for Boc methyl groups) and LC-MS ([M+H]+^+ ≈ 336.2) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and Boc protection (e.g., δ 1.46 ppm for tert-butyl protons) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ = 336.2145) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Stereoselective synthesis requires chiral catalysts or resolution techniques. For example:

  • Use of chiral auxiliaries (e.g., (R)- or (S)-BINAP) in Pd-catalyzed couplings to control piperazine ring conformation .
  • Diastereomeric salt crystallization with tartaric acid derivatives to separate enantiomers .
  • Kinetic resolution via enzymatic methods (e.g., lipases) for enantiopure intermediates .

Q. How do researchers resolve contradictions in spectral data for carbamate derivatives?

Discrepancies in NMR or MS data may arise from:

  • Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift proton signals (e.g., NH peaks in DMSO-d₆ at δ 8.5–9.5 ppm) .
  • Impurities : Trace solvents (e.g., THF) or byproducts (e.g., de-Boc intermediates) require rigorous purification (≥3× recrystallization) .
  • Tautomerism : Piperazine ring protonation states (free base vs. HCl salt) alter 1^1H NMR splitting patterns .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Catalyst Screening : Pd₂(dba)₃/Xantphos systems improve coupling efficiency in aryl amination (yield ↑ from 55% to 82%) .
  • Temperature Control : LiAlH₄ reductions at 0°C minimize side reactions (e.g., over-reduction of carbamates) .
  • Protection/Deprotection : Selective Boc removal with TFA (1:1 v/v in DCM, 1 h) preserves methylpiperazine integrity .

Applications in Drug Discovery

Q. How is this compound utilized as a pharmacophore in HDAC inhibitor design?

The 4-methylpiperazine moiety enhances solubility and target binding. For example:

  • Step 1 : Coupling with hydroxamic acid derivatives via EDC/HOBt, yielding HDAC inhibitors with IC₅₀ values <100 nM .
  • Step 2 : In vivo pharmacokinetic studies show improved brain penetration (AUCbrain_{brain}/AUCplasma_{plasma} = 0.8) due to reduced P-gp efflux .

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